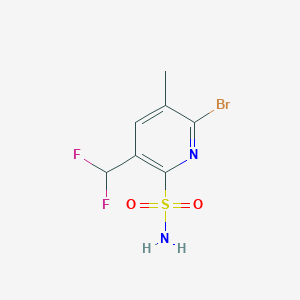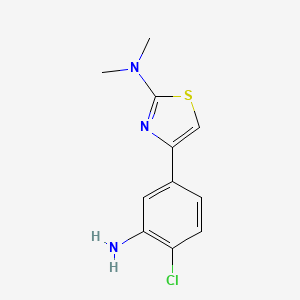![molecular formula C9H10F3N3O B11790061 3-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one](/img/structure/B11790061.png)
3-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4(3H)-one, 3-(2,2,2-trifluoroéthyl)-5,6,7,8-tétrahydropyrido[3,4-d]pyridazine est un composé hétérocyclique qui présente un groupe trifluoroéthylLe groupe trifluoroéthyl est connu pour améliorer l'activité biologique et la stabilité métabolique des composés, ce qui en fait un élément précieux dans la conception de médicaments .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Ce processus peut être réalisé en utilisant divers réactifs et catalyseurs, tels que l'iodure de trifluorométhyle (CF3I) et des catalyseurs au palladium . Les conditions de réaction nécessitent souvent un environnement contrôlé avec des températures et des solvants spécifiques pour garantir des rendements et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'adaptation des voies de synthèse mentionnées ci-dessus. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et la sécurité du processus de production. De plus, l'optimisation des conditions de réaction et l'utilisation de réactifs économiques sont cruciales pour la synthèse à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions
La 4(3H)-one, 3-(2,2,2-trifluoroéthyl)-5,6,7,8-tétrahydropyrido[3,4-d]pyridazine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant de puissants agents oxydants, conduisant à la formation d'oxydes correspondants.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) pour obtenir des dérivés réduits.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium (KMnO4), des agents réducteurs comme LiAlH4 et des nucléophiles comme les amines et les thiols. Les conditions de réaction varient en fonction de la transformation souhaitée mais impliquent généralement des températures contrôlées et des atmosphères inertes pour éviter les réactions secondaires indésirables .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des oxydes, la réduction peut produire des alcools ou des amines, et les réactions de substitution peuvent introduire divers groupes fonctionnels, améliorant ainsi la polyvalence du composé .
Applications de recherche scientifique
La 4(3H)-one, 3-(2,2,2-trifluoroéthyl)-5,6,7,8-tétrahydropyrido[3,4-d]pyridazine a plusieurs applications de recherche scientifique :
Mécanisme d'action
Le mécanisme d'action de la 4(3H)-one, 3-(2,2,2-trifluoroéthyl)-5,6,7,8-tétrahydropyrido[3,4-d]pyridazine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le groupe trifluoroéthyl améliore l'affinité de liaison et la sélectivité du composé, conduisant à des effets biologiques puissants. Le composé peut inhiber l'activité enzymatique ou moduler les voies de signalisation des récepteurs, conduisant à des résultats thérapeutiques .
Applications De Recherche Scientifique
3-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(2,2,2-Trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, resulting in therapeutic outcomes .
Comparaison Avec Des Composés Similaires
Composés similaires
Unicité
Comparée à des composés similaires, la 4(3H)-one, 3-(2,2,2-trifluoroéthyl)-5,6,7,8-tétrahydropyrido[3,4-d]pyridazine se distingue par ses caractéristiques structurelles uniques et la présence du groupe trifluoroéthyl. Ce groupe améliore la stabilité métabolique et l'activité biologique du composé, ce qui en fait un candidat précieux pour le développement de médicaments et d'autres applications .
Propriétés
Formule moléculaire |
C9H10F3N3O |
|---|---|
Poids moléculaire |
233.19 g/mol |
Nom IUPAC |
3-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C9H10F3N3O/c10-9(11,12)5-15-8(16)7-4-13-2-1-6(7)3-14-15/h3,13H,1-2,4-5H2 |
Clé InChI |
IFVQGFVXLOVUOC-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC2=C1C=NN(C2=O)CC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Aminobenzo[d]thiazole-4-carbonitrile](/img/structure/B11789987.png)

![6-(3-Bromophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11789991.png)



![4-(Benzo[d][1,3]dioxol-5-yloxy)-1H-pyrazole](/img/structure/B11790026.png)




![2-(4-Chlorophenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11790055.png)
